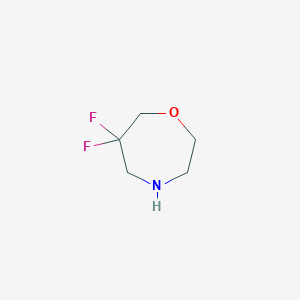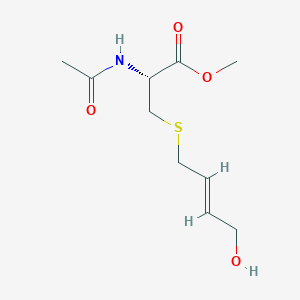
4-Methoxyaniline-2,3,5,6-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyaniline-2,3,5,6-d4 is a stable isotope-labeled compound with the molecular formula C7H5D4NO and a molecular weight of 127.18 g/mol . It is a deuterated form of 4-methoxyaniline, where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in research and analytical applications due to its unique isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyaniline-2,3,5,6-d4 typically involves the deuteration of 4-methoxyaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The compound is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
4-Methoxyaniline-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form deuterated aniline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated quinones, while reduction can produce deuterated aniline derivatives .
科学的研究の応用
4-Methoxyaniline-2,3,5,6-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis
作用機序
The mechanism of action of 4-Methoxyaniline-2,3,5,6-d4 is primarily related to its isotopic labeling. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction rates. This isotopic effect is leveraged in various research applications to gain insights into molecular interactions and reaction dynamics .
類似化合物との比較
Similar Compounds
4-Methoxyaniline: The non-deuterated form of the compound, used in similar applications but without the isotopic labeling benefits.
2,3,5,6-Tetradeuterioaniline: Another deuterated compound with similar isotopic properties but lacking the methoxy group.
Deuterated Benzene: Used as a solvent in NMR spectroscopy, offering similar isotopic labeling advantages.
Uniqueness
4-Methoxyaniline-2,3,5,6-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of both deuterium and a methoxy group allows for targeted studies in various fields, making it a valuable tool for scientists .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAAPTBBJKJZER-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)


![(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE](/img/new.no-structure.jpg)

![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)
![3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B1148827.png)




